Ro 43-5054

Description

Properties

CAS No. |

138107-58-1 |

|---|---|

Molecular Formula |

C24H27N5O7 |

Molecular Weight |

497.5 g/mol |

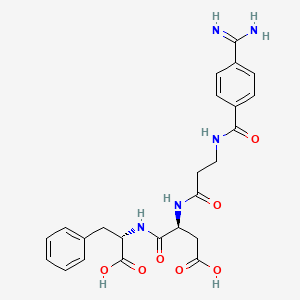

IUPAC Name |

(3S)-3-[3-[(4-carbamimidoylbenzoyl)amino]propanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H27N5O7/c25-21(26)15-6-8-16(9-7-15)22(33)27-11-10-19(30)28-17(13-20(31)32)23(34)29-18(24(35)36)12-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H3,25,26)(H,27,33)(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t17-,18-/m0/s1 |

InChI Key |

XPXOBWWMCFKOKQ-ROUUACIJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |

Appearance |

Solid powder |

Other CAS No. |

138107-58-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XDF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(N-(N-(p-amidinobenzoyl)-beta-alanyl)-L-alpha-aspartyl)-3-phenyl-L-alanine p-amidinobenzoyl-beta-alanyl-aspartyl-phenylalanine Ro 43-5054 Ro 435054 Ro-43-5054 |

Origin of Product |

United States |

Foundational & Exploratory

Ro 43-5054: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Ro 43-5054, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor.

Chemical Structure and Properties

This compound, with the IUPAC name N-[N-[N-(p-amidinobenzoyl)-β-alanyl]-L-α-aspartyl]-3-phenyl-L-alanine, is a peptidomimetic inhibitor. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H27N5O7 | --INVALID-LINK-- |

| Molecular Weight | 497.5 g/mol | --INVALID-LINK-- |

| CAS Number | 138107-58-1 | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of platelet aggregation. It selectively targets the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets, preventing the binding of fibrinogen and thereby blocking the final common pathway of platelet aggregation.

Table 2: Biological Activity of this compound

| Parameter | Value | Conditions | Source |

| IC50 (Platelet Aggregation Inhibition) | 0.06 µM | Human platelet-rich plasma (PRP), ADP-induced | --INVALID-LINK-- |

Glycoprotein IIb/IIIa Signaling Pathway

The GP IIb/IIIa signaling pathway is a critical component of hemostasis and thrombosis. Upon platelet activation by agonists such as ADP, thrombin, or collagen, an "inside-out" signaling cascade leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. The binding of fibrinogen to activated GP IIb/IIIa receptors on adjacent platelets leads to platelet aggregation. This binding also triggers "outside-in" signaling, which further promotes platelet activation and thrombus stabilization. This compound acts by competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor.

Caption: Glycoprotein IIb/IIIa Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for assessing the activity of GP IIb/IIIa inhibitors like this compound.

Platelet Aggregation Inhibition Assay (IC50 Determination)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Human whole blood collected in 3.2% sodium citrate.

-

Agonist: Adenosine diphosphate (B83284) (ADP).

-

This compound stock solution.

-

Platelet aggregometer.

-

Pipettes and consumables.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation: Pre-warm the PRP samples to 37°C for 10 minutes in the aggregometer cuvettes with a stir bar.

-

Inhibitor Addition: Add varying concentrations of this compound to the PRP samples and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).

-

Data Recording: Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded.

-

IC50 Calculation: Plot the percentage of platelet aggregation inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response.

Caption: Experimental Workflow for Platelet Aggregation Inhibition Assay.

Fibrinogen Binding Assay

This protocol outlines a method to assess the ability of this compound to inhibit the binding of fibrinogen to platelets.

Materials:

-

Washed human platelets.

-

Fluorescently labeled (e.g., FITC) or radiolabeled (e.g., ¹²⁵I) human fibrinogen.

-

Platelet agonist (e.g., ADP or thrombin).

-

This compound stock solution.

-

Flow cytometer or gamma counter.

-

Buffers and reagents.

Procedure:

-

Platelet Preparation: Prepare washed platelets from human blood to remove plasma proteins.

-

Incubation with Inhibitor: Incubate the washed platelets with varying concentrations of this compound at room temperature for a specified time.

-

Platelet Activation: Activate the platelets with an agonist (e.g., ADP) in the presence of Ca²⁺.

-

Fibrinogen Addition: Add labeled fibrinogen to the platelet suspension and incubate to allow binding.

-

Separation of Platelets: Separate the platelets from the unbound fibrinogen by centrifugation through a dense medium (e.g., silicone oil) or by gel filtration.

-

Quantification:

-

For fluorescently labeled fibrinogen, analyze the platelets by flow cytometry to measure the mean fluorescence intensity.

-

For radiolabeled fibrinogen, measure the radioactivity of the platelet pellet using a gamma counter.

-

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific fibrinogen binding.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its pharmacokinetic and pharmacodynamic properties is recommended for a comprehensive evaluation.

An In-depth Technical Guide to the Target Receptor of Ro 43-5054

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of the compound Ro 43-5054, detailing its pharmacological activity, the experimental protocols used for its characterization, and the associated signaling pathways.

Primary Molecular Target of this compound

The principal molecular target of this compound is the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor , an integrin complex also known as αIIbβ3 .[1] This receptor is predominantly expressed on the surface of platelets and their progenitors.[2][3] this compound is a non-peptide, peptidomimetic antagonist of this receptor, meaning it competitively inhibits the binding of the natural ligand, fibrinogen, to GP IIb/IIIa.[1][4] The blockade of fibrinogen binding prevents platelet aggregation, the final common pathway in the formation of a thrombus, making this compound a potent antiplatelet agent. Its investigation has been relevant in the context of preventing reocclusion after thrombolytic therapy.

Quantitative Pharmacological Data

The inhibitory activity of this compound on its target has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) for the inhibition of platelet aggregation is a key parameter.

| Compound | Assay Type | Agonist | Platelet Source | IC50 Value | Reference |

| This compound | Platelet Aggregation | ADP | Human Platelet-Rich Plasma (PRP) | 0.06 µM | Alig et al., 1992 |

Experimental Protocols

The characterization of this compound as a GP IIb/IIIa antagonist involves several key experimental methodologies.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is fundamental for determining the functional efficacy of GP IIb/IIIa inhibitors like this compound. The IC50 value cited above was determined using this method.

Objective: To measure the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.

-

The upper PRP layer is carefully collected. A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) to obtain platelet-poor plasma (PPP), which is used as a reference blank (100% light transmission).

-

-

Aggregation Measurement:

-

The assay is performed using a light transmission aggregometer. The instrument measures the amount of light passing through a cuvette containing a platelet suspension.

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

-

The baseline light transmission is set using the PRP sample. The 100% transmission is set with the PPP sample.

-

This compound or a vehicle control is pre-incubated with the PRP for a defined period.

-

A platelet agonist, such as Adenosine Diphosphate (ADP), is added to the cuvette to induce aggregation.

-

As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. This change in light transmission is recorded over time.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of the inhibitor.

-

The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fibrinogen Binding Assay

This assay directly measures the ability of a compound to inhibit the binding of fibrinogen to the GP IIb/IIIa receptor.

Objective: To quantify the inhibition of radiolabeled or fluorescently-labeled fibrinogen binding to activated platelets.

Methodology:

-

Platelet Preparation: Gel-filtered platelets or washed platelets are prepared to remove plasma proteins.

-

Assay Performance:

-

Platelets are activated with an agonist (e.g., ADP or thrombin) in the presence of various concentrations of this compound.

-

Labeled fibrinogen (e.g., ¹²⁵I-fibrinogen) is added to the platelet suspension.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound fibrinogen is separated from free fibrinogen by centrifugation through a dense layer (e.g., silicone oil).

-

The radioactivity in the platelet pellet is measured to quantify the amount of bound fibrinogen.

-

-

Data Analysis: The concentration of this compound required to inhibit 50% of specific fibrinogen binding is determined.

Signaling Pathways of the Glycoprotein IIb/IIIa Receptor (Integrin αIIbβ3)

Integrin αIIbβ3 transmits signals bidirectionally across the platelet membrane. "Inside-out" signaling activates the receptor, increasing its affinity for ligands, while "outside-in" signaling is initiated upon ligand binding and leads to downstream platelet responses.

Inside-Out Signaling Pathway

This pathway converts the default low-affinity state of GP IIb/IIIa to a high-affinity state capable of binding fibrinogen.

Caption: Inside-Out Signaling Pathway for Integrin αIIbβ3 Activation.

Outside-In Signaling Pathway

Once activated, ligand binding and clustering of GP IIb/IIIa initiate downstream signaling cascades that lead to platelet spreading, clot retraction, and stabilization of the thrombus. This compound, by blocking ligand binding, prevents the initiation of this pathway.

Caption: Outside-In Signaling Pathway following Ligand Binding to Integrin αIIbβ3.

References

Ro 43-5054: A Technical Overview of a Potent Glycoprotein IIb-IIIa Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ro 43-5054, a peptidomimetic antagonist of the glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to this compound and Glycoprotein IIb-IIIa

The glycoprotein IIb-IIIa receptor (integrin αIIbβ3) is a key mediator of platelet aggregation.[1] Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, the GPIIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[2] This binding facilitates the cross-linking of platelets, a critical step in thrombus formation.[2] Consequently, antagonism of the GPIIb-IIIa receptor is a well-established therapeutic strategy for the prevention and treatment of thrombotic diseases.[3]

This compound, N-[N-[N-(p-amidinobenzoyl)-beta-alanyl]-L-alpha-aspartyl]-3-phenyl-L-alanine, is a potent and highly selective, non-peptide antagonist of the GPIIb-IIIa receptor.[4] Its development represented a significant step in the pursuit of small-molecule inhibitors of this critical platelet receptor.

Mechanism of Action

This compound functions as a competitive inhibitor of fibrinogen binding to the activated GPIIb-IIIa receptor. By occupying the receptor's binding site, it sterically hinders the interaction with fibrinogen and other ligands, thereby preventing platelet aggregation. Studies have shown that this compound can induce conformational changes in the GPIIb-IIIa receptor, a characteristic that has been explored in structure-activity relationship studies of GPIIb-IIIa antagonists.

Quantitative Data: In Vitro Potency

The following tables summarize the available quantitative data on the in vitro potency of this compound.

Table 1: Inhibitory Potency (IC50) of this compound on Platelet Aggregation

| Agonist | Species | Platelet Source | IC50 (µM) | Reference |

| ADP | Human | Platelet-Rich Plasma (PRP) | 0.06 | |

| Not Specified | Not Specified | Not Specified | 0.03 |

Table 2: Comparative Inhibitory Potency (IC50) of GPIIb-IIIa Antagonists

| Compound | Agonist (Concentration) | Platelet Source | IC50 (nM) | Reference |

| This compound | ADP | Human PRP | 60 | |

| Tirofiban | ADP (10 µM) | Gel-filtered platelets | 9 | |

| Lamifiban (Ro 44-9883) | ADP (10 µM) | Not Specified | 25 | |

| MK-383 | ADP (3.4 µmol/L) | Human PRP | 39 ± 4 | |

| MK-383 | Collagen (2 µg/mL) | Human PRP | 66 ± 8 |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a representative method for determining the IC50 of a GPIIb-IIIa antagonist.

Objective: To measure the concentration-dependent inhibition of agonist-induced platelet aggregation by this compound in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human venous blood collected in 3.2% sodium citrate.

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin receptor activating peptide (TRAP).

-

This compound stock solution and serial dilutions.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Assay Performance:

-

Pre-warm PRP aliquots to 37°C for 5-10 minutes.

-

Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

-

Add varying concentrations of this compound to the PRP and incubate for a defined period (e.g., 2-5 minutes).

-

Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to initiate aggregation.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of this compound.

-

Calculate the percentage of inhibition relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Flow Cytometry for GPIIb-IIIa Receptor Occupancy and Activation

This protocol provides a general framework for assessing the binding of this compound to GPIIb-IIIa and its effect on receptor conformation.

Objective: To quantify the occupancy of GPIIb-IIIa receptors by this compound and to assess the activation state of the receptor.

Materials:

-

Freshly drawn whole blood or PRP.

-

Fluorochrome-conjugated monoclonal antibodies:

-

Anti-CD41/CD61 (to identify platelets).

-

PAC-1 (binds to the activated conformation of GPIIb-IIIa).

-

A fluorescently labeled ligand for GPIIb-IIIa (e.g., labeled fibrinogen) or a competing antibody.

-

-

This compound.

-

Platelet agonists (e.g., ADP, TRAP).

-

Fixation and permeabilization buffers (if required).

-

Flow cytometer.

Procedure:

-

Sample Preparation:

-

Dilute whole blood or PRP in a suitable buffer.

-

Add varying concentrations of this compound and incubate.

-

-

Receptor Occupancy:

-

Add a saturating concentration of a fluorescently labeled antibody that competes with this compound for binding to GPIIb-IIIa.

-

Incubate, wash, and resuspend the platelets.

-

Analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity in the presence of this compound indicates receptor occupancy.

-

-

Activation State Analysis:

-

To separate aliquots of the prepared platelet samples, add a platelet agonist.

-

Add the fluorochrome-conjugated PAC-1 antibody.

-

Incubate, and then fix the platelets if necessary.

-

Analyze the samples on a flow cytometer to quantify the percentage of PAC-1 positive platelets, which represents the proportion of platelets with activated GPIIb-IIIa.

-

-

Data Analysis:

-

Gate on the platelet population based on forward and side scatter and/or CD41/CD61 expression.

-

Quantify the mean fluorescence intensity or the percentage of positive cells for each condition.

-

In Vivo Canine Model of Carotid Artery Thrombosis

This is a representative protocol for evaluating the antithrombotic efficacy of this compound in a large animal model.

Objective: To assess the ability of this compound to prevent or reduce the formation of an occlusive thrombus in the carotid artery of dogs.

Materials:

-

Anesthetized mongrel dogs.

-

Surgical instruments for exposing the carotid artery.

-

Doppler flow probe.

-

Anodal electrode for electrolytic injury.

-

This compound formulation for intravenous or oral administration.

Procedure:

-

Surgical Preparation:

-

Anesthetize the dog and expose a section of the common carotid artery.

-

Place a Doppler flow probe to monitor blood flow.

-

-

Drug Administration:

-

Administer this compound (or vehicle control) via the desired route (e.g., intravenous infusion or oral gavage).

-

-

Thrombus Induction:

-

Induce endothelial injury by applying a low electrical current to the arterial wall using an anodal electrode. This initiates the formation of a platelet-rich thrombus.

-

-

Monitoring and Endpoint Measurement:

-

Continuously monitor carotid artery blood flow. The primary endpoint is often the time to complete occlusion or the frequency of occlusive events.

-

At the end of the experiment, the thrombotic segment of the artery can be excised and the thrombus weight determined.

-

-

Ex Vivo Platelet Aggregation:

-

Blood samples can be drawn at various time points to assess ex vivo platelet aggregation in response to different agonists, providing a measure of the systemic antiplatelet effect of this compound.

-

Signaling Pathways and Experimental Workflows

Glycoprotein IIb-IIIa Signaling Pathway

The activation of the GPIIb-IIIa receptor is a tightly regulated process involving "inside-out" signaling, where intracellular signals lead to a conformational change in the receptor's extracellular domain. The binding of talin and kindlin to the cytoplasmic tail of the β3 subunit is a critical final step in this process. Upon ligand binding, "outside-in" signaling is initiated, leading to further platelet activation and stabilization of the thrombus.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a GPIIb-IIIa antagonist like this compound.

Conclusion

This compound is a well-characterized, potent, and selective small-molecule antagonist of the glycoprotein IIb-IIIa receptor. Its ability to effectively inhibit platelet aggregation has been demonstrated in a variety of in vitro and in vivo models. This technical guide provides a foundational understanding of its pharmacological profile and the experimental methodologies used for its evaluation, serving as a valuable resource for professionals in the field of antithrombotic drug discovery and development. Further research to delineate its effects with a broader range of agonists and in different species would provide a more complete picture of its therapeutic potential.

References

The Discovery of Ro 43-5054: A Technical Guide to a Potent Peptidomimetic Inhibitor of Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and characterization of Ro 43-5054, a potent and selective peptidomimetic inhibitor of the platelet glycoprotein (B1211001) IIb-IIIa (GP IIb/IIIa) receptor. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in the fields of thrombosis, hemostasis, and drug development.

Introduction: From Natural Ligand to Potent Mimetic

The development of this compound emerged from the understanding of the crucial role of the GP IIb/IIIa receptor in the final common pathway of platelet aggregation. The natural ligand for this receptor, fibrinogen, contains the Arg-Gly-Asp (RGD) recognition sequence, which mediates its binding and subsequent cross-linking of platelets. The tetrapeptide H-Arg-Gly-Asp-Ser-OH (RGDS) served as the lead compound for the development of synthetic antagonists.[1][2] Through systematic structure-activity relationship (SAR) studies, researchers aimed to create smaller, more stable, and more potent molecules that could mimic the RGD sequence and block fibrinogen binding. This effort culminated in the synthesis of N-[N-[N-(p-amidinobenzoyl)-beta-alanyl]-L-alpha-aspartyl]-3-phenyl-L-alanine, designated as this compound.[1] This non-peptide, low molecular weight compound demonstrated significantly enhanced potency and selectivity compared to its peptide predecessors.[3]

Mechanism of Action: Targeting the Final Step of Platelet Aggregation

This compound functions as a competitive antagonist of the GP IIb/IIIa receptor.[2] By binding to the receptor, it directly blocks the interaction of fibrinogen and other ligands, such as von Willebrand factor, fibronectin, and vitronectin, which all share the RGD recognition motif. This inhibition of ligand binding prevents the formation of platelet aggregates, a critical step in thrombus formation.

The GP IIb/IIIa receptor signaling is a bidirectional process:

-

Inside-Out Signaling: Platelet activation by agonists like ADP, thrombin, or collagen triggers intracellular signaling cascades that lead to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands.

-

Outside-In Signaling: Ligand binding to the activated GP IIb/IIIa receptor initiates further intracellular signals that lead to platelet spreading, clot retraction, and stabilization of the thrombus.

This compound, by blocking the ligand-binding step, effectively disrupts this entire signaling cascade, thereby potently inhibiting platelet aggregation.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Compound | Assay | Agonist | System | IC50 (µM) | Reference |

| This compound | Platelet Aggregation Inhibition | ADP | Human Platelet-Rich Plasma (PRP) | 0.06 | |

| RGDS | Platelet Aggregation Inhibition | ADP | Human Platelet-Rich Plasma (PRP) | ~60 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory procedures that would have been employed during its discovery and evaluation.

Preparation of Human Platelet-Rich Plasma (PRP)

Objective: To isolate platelets from whole blood for use in aggregation assays.

Materials:

-

Human whole blood

-

Anticoagulant solution (e.g., 3.2% sodium citrate)

-

Polypropylene (B1209903) centrifuge tubes

-

Pipettes

-

Centrifuge

Protocol:

-

Collect human whole blood by venipuncture into tubes containing 1/10 volume of 3.2% sodium citrate.

-

Gently mix the blood by inversion to ensure proper anticoagulation.

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP), using a polypropylene pipette, avoiding the buffy coat (the thin white layer of leukocytes).

-

Store the PRP at room temperature in a capped polypropylene tube. Assays should be performed within 4 hours of blood collection.

-

To obtain platelet-poor plasma (PPP) for use as a reference in aggregometry, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of this compound to inhibit agonist-induced platelet aggregation.

Materials:

-

Platelet aggregometer

-

Aggregometer cuvettes with stir bars

-

Human PRP

-

Human PPP

-

Agonist solution (e.g., Adenosine Diphosphate - ADP)

-

This compound solution at various concentrations

-

Saline (0.9% NaCl)

Protocol:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes.

-

Add a small volume (e.g., 50 µL) of the this compound solution at the desired final concentration (or saline for the control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.

-

Initiate the recording of light transmission.

-

Add a specific concentration of the agonist (e.g., ADP to a final concentration of 5-10 µM) to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a maximal aggregation response is observed.

-

The percentage of aggregation is calculated based on the change in light transmission relative to the 0% (PRP) and 100% (PPP) standards.

-

To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fibrinogen Binding Assay (Flow Cytometry)

Objective: To quantify the inhibition of fibrinogen binding to activated platelets by this compound.

Materials:

-

Flow cytometer

-

Human PRP or washed platelets

-

Platelet activation agonist (e.g., ADP)

-

Fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) or a fluorescently labeled anti-fibrinogen antibody

-

This compound solution at various concentrations

-

Binding buffer (e.g., Tyrode's buffer with Ca2+ and Mg2+)

-

Fixation solution (e.g., 1% paraformaldehyde)

Protocol:

-

Prepare a suspension of platelets (either in PRP or washed platelet buffer) at a suitable concentration (e.g., 2 x 10^8 platelets/mL).

-

In a series of tubes, pre-incubate the platelet suspension with various concentrations of this compound or buffer (for control) for a defined period at room temperature.

-

Add the platelet agonist (e.g., ADP) to each tube to activate the platelets.

-

Immediately add the fluorescently labeled fibrinogen or anti-fibrinogen antibody to the tubes.

-

Incubate the mixture for a specific time (e.g., 15-30 minutes) at room temperature in the dark to allow for fibrinogen binding.

-

Stop the reaction by adding an excess of cold binding buffer or by fixation with paraformaldehyde.

-

Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of the platelet population, which corresponds to the amount of bound fibrinogen.

-

Calculate the percentage of inhibition of fibrinogen binding for each concentration of this compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

Caption: GP IIb/IIIa signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound represents a significant advancement in the development of small molecule antagonists of the GP IIb/IIIa receptor. By moving from a natural peptide lead to a potent and selective peptidomimetic, researchers were able to create a compound with enhanced therapeutic potential for the prevention and treatment of thrombotic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working in this critical area of drug discovery.

References

The Pharmacology of Ro 43-5054: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 43-5054 is a potent and highly selective, non-peptidic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] As a key mediator in the final common pathway of platelet aggregation, the GPIIb/IIIa receptor represents a critical target for anti-thrombotic therapies. This compound, a peptidomimetic of the Arg-Gly-Asp (RGD) sequence, effectively blocks the binding of fibrinogen to this receptor, thereby inhibiting platelet aggregation and thrombus formation.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its characterization.

Introduction

Platelet aggregation is a fundamental process in hemostasis, but its dysregulation can lead to pathological thrombosis, underlying acute coronary syndromes, stroke, and other cardiovascular diseases. The GPIIb/IIIa receptor, a heterodimeric protein on the platelet surface, plays a pivotal role in this process. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.

This compound was developed as a synthetic, small molecule inhibitor designed to mimic the RGD recognition motif of fibrinogen.[2] Its high affinity and selectivity for the GPIIb/IIIa receptor make it a valuable tool for studying platelet biology and a potential candidate for antithrombotic therapy.

Mechanism of Action

This compound exerts its antiplatelet effect through competitive antagonism of the GPIIb/IIIa receptor. By binding to the receptor, it prevents the attachment of fibrinogen and other ligands containing the RGD sequence, thereby inhibiting the cross-linking of platelets and the formation of a stable thrombus.

Furthermore, the binding of this compound to the GPIIb/IIIa receptor has been shown to induce conformational changes in the receptor, leading to the expression of Ligand-Induced Binding Sites (LIBS). This phenomenon is a characteristic feature of many GPIIb/IIIa antagonists and can be used to study the receptor's activation state.

Signaling Pathway of Platelet Aggregation Inhibition by this compound

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Assay | Agonist | Value | Reference |

| IC50 | Human | Platelet Aggregation (PRP) | ADP | 0.06 µM | [1] |

PRP: Platelet-Rich Plasma

Table 2: In Vivo Activity of this compound

| Species | Model | Dosing Regimen | Effect | Reference |

| Canine | Coronary Thrombolysis | 2 to 10 µg/kg/min (infusion) | Abolished platelet aggregation in response to U46619 and ADP ex vivo. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human blood collected in 3.2% sodium citrate.

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

This compound stock solution.

-

Saline or appropriate vehicle control.

-

Light Transmission Aggregometer.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Assay Performance:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

-

Pipette a defined volume of PRP into an aggregometer cuvette with a magnetic stir bar.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.

-

Experimental Workflow: In Vitro Platelet Aggregation Assay

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Buy 3-ethyl-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone (EVT-4709267) [evitachem.com]

Unveiling the Binding Dynamics of Ro 43-5054 with Integrin αIIbβ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity and interaction between the non-peptidic antagonist, Ro 43-5054, and the platelet integrin receptor, αIIbβ3. This document consolidates key quantitative data, details established experimental methodologies, and visualizes the intricate signaling pathways governed by this critical interaction.

Core Topic: this compound's Antagonism of Integrin αIIbβ3

Integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), is a key receptor on the surface of platelets. Its activation and subsequent binding to ligands, most notably fibrinogen, is the final common pathway for platelet aggregation and thrombus formation. Consequently, antagonism of this receptor is a significant therapeutic strategy for the prevention and treatment of thrombotic diseases. This compound is a potent and selective small molecule inhibitor of this interaction.

Quantitative Binding Affinity Data

The inhibitory potency of this compound on the binding of fibrinogen to integrin αIIbβ3 has been quantified through various in vitro assays. The following table summarizes the key binding affinity data.

| Parameter | Value | Description |

| IC50 | 17.2 nM | The half maximal inhibitory concentration of this compound required to block the interaction between integrin αIIbβ3 and its ligand, fibrinogen[1]. |

Experimental Protocols

The determination of the binding affinity and functional inhibition of integrin αIIbβ3 by this compound relies on a variety of robust experimental protocols. These methodologies are crucial for the characterization of αIIbβ3 antagonists in both academic research and pharmaceutical development.

Competitive Solid-Phase Binding Assay

This assay quantifies the ability of a compound to compete with a labeled ligand for binding to purified and immobilized integrin αIIbβ3.

Methodology:

-

Plate Coating: Purified human integrin αIIbβ3 is diluted in a suitable buffer (e.g., Tris-HCl with NaCl, MgCl₂, and CaCl₂) and incubated in 96-well microtiter plates overnight at 4°C to allow for immobilization.

-

Blocking: The remaining protein-binding sites on the plate surface are blocked by incubating with a blocking buffer, typically containing bovine serum albumin (BSA), for 1-2 hours at room temperature.

-

Competition Reaction: A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or a labeled RGD-containing peptide) is mixed with serial dilutions of the test compound (this compound) in a binding buffer.

-

Incubation: The mixture of labeled ligand and inhibitor is added to the αIIbβ3-coated wells and incubated for a defined period (e.g., 2-3 hours) at room temperature to allow for competitive binding to reach equilibrium.

-

Washing: The plates are washed multiple times with a wash buffer to remove unbound reagents.

-

Detection: For a biotinylated ligand, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated. After another wash step, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.

-

Data Analysis: The signal is inversely proportional to the binding of the unlabeled inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Flow Cytometry-Based Fibrinogen/PAC-1 Binding Inhibition Assay

This cell-based assay measures the inhibition of ligand binding to αIIbβ3 on the surface of platelets or αIIbβ3-expressing cell lines (e.g., CHO cells).

Methodology:

-

Cell Preparation: Platelet-rich plasma (PRP) is obtained from whole blood, or cultured cells expressing αIIbβ3 are harvested and washed. The cells are resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

Inhibitor Incubation: The cell suspension is pre-incubated with varying concentrations of this compound for a short period.

-

Agonist Stimulation (for platelets): Platelets are stimulated with an agonist such as ADP or thrombin to induce a conformational change in αIIbβ3 to its high-affinity state.

-

Ligand Addition: A fluorescently labeled ligand, such as Alexa Fluor-conjugated fibrinogen or the activation-specific monoclonal antibody PAC-1 conjugated to a fluorophore, is added to the cell suspension.

-

Incubation: The mixture is incubated, typically at room temperature and protected from light, to allow for ligand binding.

-

Fixation (optional): The reaction can be stopped and the cells fixed with paraformaldehyde.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) is determined for each inhibitor concentration.

-

Data Analysis: The MFI values are used to calculate the percentage of inhibition of ligand binding at each concentration of this compound. The IC₅₀ is then calculated from a dose-response curve. This compound is also used as a control to define non-specific binding.

Signaling Pathways and Experimental Workflows

The interaction of this compound with integrin αIIbβ3 directly impacts the bidirectional signaling of this receptor, which is fundamental to platelet function.

Integrin αIIbβ3 "Inside-Out" Signaling

"Inside-out" signaling refers to the intracellular signaling cascades that lead to the activation of integrin αIIbβ3, transitioning it from a low-affinity to a high-affinity state for its ligands. This process is initiated by platelet agonists.

Caption: "Inside-Out" signaling pathway leading to integrin αIIbβ3 activation.

Integrin αIIbβ3 "Outside-In" Signaling and its Inhibition by this compound

"Outside-in" signaling is initiated by the binding of ligands like fibrinogen to the activated integrin αIIbβ3. This triggers a cascade of intracellular events leading to platelet spreading, clot retraction, and stabilization of the thrombus. This compound, by blocking ligand binding, effectively inhibits this entire downstream signaling cascade.

Caption: "Outside-In" signaling inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on integrin αIIbβ3-mediated platelet function.

Caption: Workflow for evaluating this compound's inhibitory effect.

This guide provides a foundational understanding of the interaction between this compound and integrin αIIbβ3, offering valuable insights for researchers and professionals in the field of thrombosis and hemostasis. The detailed protocols and visual representations of signaling pathways serve as a practical resource for experimental design and data interpretation.

References

Ro 43-5054 and the Induction of Ligand-Induced Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic peptidomimetic Ro 43-5054 and its significant role in inducing Ligand-Induced Binding Sites (LIBS) on the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). This compound is a potent and highly selective antagonist of the αIIbβ3 receptor, a key player in platelet aggregation and thrombus formation. By binding to this receptor, this compound not only blocks the binding of natural ligands like fibrinogen but also elicits profound conformational changes, leading to the exposure of previously cryptic epitopes—the LIBS. This guide will detail the mechanism of action of this compound, present available quantitative data on its effects, provide detailed experimental protocols for studying LIBS induction, and visualize the associated pathways and workflows.

Introduction to this compound and Ligand-Induced Binding Sites (LIBS)

The platelet integrin αIIbβ3 is a crucial receptor in hemostasis and thrombosis. In its resting state, it exhibits a low affinity for its primary ligand, fibrinogen. Upon platelet activation by agonists such as ADP or thrombin, the receptor undergoes a conformational change to a high-affinity state, enabling it to bind fibrinogen and mediate platelet aggregation.

Certain synthetic antagonists, including the non-peptide peptidomimetic this compound, have been developed to target this receptor. While their primary design is to inhibit fibrinogen binding and thus prevent thrombosis, these antagonists can also induce a conformational state in αIIbβ3 that mimics the ligand-bound state. This induced conformation exposes new epitopes on the receptor surface, termed Ligand-Induced Binding Sites (LIBS). The expression of LIBS can be detected by specific monoclonal antibodies and serves as a marker for the conformational changes in the integrin.

This compound is a low molecular weight, noncyclic inhibitor that has demonstrated high potency and selectivity for the GPIIb/IIIa receptor.[1] Its ability to induce LIBS has made it a valuable tool for researchers studying the intricacies of integrin activation and signaling.

Mechanism of Action

This compound acts as a competitive antagonist at the fibrinogen binding site on the αIIbβ3 integrin. Its binding to the receptor, even in the absence of platelet agonists, triggers a shift in the conformation of the integrin from a resting (bent) to an activated (extended) state. This conformational change is characterized by the exposure of LIBS epitopes. The monoclonal antibody D3GP3 is frequently used to detect a specific LIBS epitope that becomes accessible upon the binding of this compound or natural ligands. The interaction of this compound with the αIIbβ3 receptor and the subsequent exposure of LIBS is a reversible process on intact platelets.

Diagram: Mechanism of this compound-Induced LIBS Expression

Caption: this compound binds to resting αIIbβ3, inducing a conformational change that exposes LIBS, which can then be detected by specific antibodies.

Quantitative Data

While a specific IC50 value for this compound in inhibiting fibrinogen binding is not consistently reported across the literature, its high potency is well-documented. One study highlights that this compound is approximately three orders of magnitude more potent than the standard RGD-containing peptide (RGDS) in inhibiting fibrinogen binding to purified GPIIb-IIIa.[1]

| Compound | Target | Potency/Activity | Effect |

| This compound | Integrin αIIbβ3 (GPIIb/IIIa) | ~1000x more potent than RGDS in inhibiting fibrinogen binding.[1] | Selective antagonist, induces LIBS expression.[1] |

| RGDS Peptide | Integrin αIIbβ3 | Baseline | Inhibits fibrinogen binding, induces LIBS. |

| Lamifiban (Ro 44-9883) | Integrin αIIbβ3 | IC50 of 25 nM for inhibiting ADP-induced platelet aggregation. | Does not induce LIBS. |

Experimental Protocols

The induction of LIBS by this compound is most commonly investigated using flow cytometry. The following are detailed methodologies for key experiments.

Platelet Preparation for Flow Cytometry

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate (B86180) or ACD).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma.

-

Washed Platelets (Optional): For some assays, platelets can be washed to remove plasma proteins. Acidify the PRP with ACD, centrifuge at a higher speed (e.g., 800 x g) for 10 minutes, and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

Flow Cytometry Assay for LIBS Induction

This protocol describes the detection of LIBS expression on platelets using the D3GP3 antibody following treatment with this compound.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

This compound stock solution (in a suitable solvent like DMSO, diluted in buffer for use)

-

Anti-LIBS monoclonal antibody (e.g., D3GP3), FITC-conjugated

-

Isotype control antibody, FITC-conjugated

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Flow cytometer

Procedure:

-

Platelet Incubation: Aliquot 50 µL of PRP or washed platelets into flow cytometry tubes.

-

This compound Treatment: Add varying concentrations of this compound to the platelet suspensions. Include a vehicle control (buffer with the same concentration of solvent used for the this compound stock).

-

Incubation: Incubate the samples for 15-30 minutes at room temperature in the dark.

-

Antibody Staining: Add a saturating concentration of FITC-conjugated D3GP3 antibody or the isotype control antibody to the respective tubes.

-

Incubation: Incubate for another 20-30 minutes at room temperature in the dark.

-

Washing (Optional): Add 1 mL of PBS to each tube, centrifuge at a low speed, and resuspend the platelet pellet in 500 µL of PBS. This step can reduce background fluorescence.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics. Record the mean fluorescence intensity (MFI) of the FITC signal for each sample.

Diagram: Experimental Workflow for LIBS Detection by Flow Cytometry

Caption: A typical workflow for quantifying this compound-induced LIBS expression on platelets using flow cytometry.

Signaling Pathways

The induction of LIBS by this compound is a direct consequence of its binding to the αIIbβ3 integrin and does not necessarily involve the classical inside-out signaling pathways that are triggered by platelet agonists. However, the conformational change induced by this compound can be considered a form of "outside-in" signaling initiation, as it alters the receptor's structure in a way that can be recognized by other molecules.

Diagram: Simplified Integrin Signaling Context

Caption: Simplified diagram showing the context of this compound-induced conformational change in relation to canonical integrin signaling pathways.

Conclusion

This compound is a powerful pharmacological tool for studying the conformational dynamics of the platelet integrin αIIbβ3. Its ability to potently and selectively induce the expression of Ligand-Induced Binding Sites provides a valuable method for investigating the allosteric regulation of this critical receptor. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the intricate mechanisms of integrin function and to develop novel antiplatelet therapies. The continued study of compounds like this compound will undoubtedly shed further light on the complex interplay between receptor conformation, ligand binding, and cellular signaling.

References

Ro 43-5054 and Its Interplay with Platelet Activation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ro 43-5054, a peptidomimetic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. It delves into the intricate mechanisms by which this compound modulates platelet activation pathways, with a particular focus on its distinct effects on "inside-out" and "outside-in" signaling. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the complex signaling cascades using Graphviz diagrams. The information presented is intended to be a valuable resource for researchers and professionals involved in the fields of thrombosis, hemostasis, and the development of antiplatelet therapies.

Introduction to this compound

This compound is a potent and selective, non-peptide antagonist of the platelet GPIIb/IIIa receptor, also known as integrin αIIbβ3[1][2]. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, mediating the binding of fibrinogen and von Willebrand factor (vWF) to facilitate the cross-linking of platelets and the formation of a thrombus[3]. By competitively inhibiting this interaction, this compound effectively blocks platelet aggregation induced by a variety of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin[4][5].

A distinguishing feature of this compound is its ability to induce Ligand-Induced Binding Sites (LIBS) on the GPIIb/IIIa receptor. This conformational change has significant implications for the receptor's signaling capacity, particularly in the context of "outside-in" signaling, a process that governs post-adhesion events such as platelet spreading and clot retraction.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize the available data on its efficacy in inhibiting platelet aggregation induced by different agonists.

| Agonist | Species | Assay System | IC50 (µM) | Reference |

| ADP | Human | Platelet-Rich Plasma (PRP) | 0.06 | |

| ADP | Human | Platelet-Rich Plasma (PRP) | ~0.03 |

| Agonist | Species | Assay System | Concentration of this compound | % Inhibition | Reference |

| Collagen | Human | Platelet-Rich Plasma (PRP) | Not Specified | Significant Inhibition | |

| Thrombin | Human | Platelet-Rich Plasma (PRP) | Not Specified | Significant Inhibition |

Platelet Activation Pathways and the Role of this compound

Platelet activation is a complex process governed by bidirectional signaling through the GPIIb/IIIa receptor, categorized as "inside-out" and "outside-in" signaling.

Inside-Out Signaling: Priming the Receptor

"Inside-out" signaling refers to the intracellular signaling cascades initiated by platelet agonists (e.g., ADP, thrombin, collagen) that lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.

-

Mechanism: Agonist binding to their respective receptors (e.g., P2Y1/P2Y12 for ADP, PAR1/PAR4 for thrombin) triggers a cascade involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC), ultimately leading to the activation of Rap1, a small GTPase. Activated Rap1, along with other proteins like talin and kindlin, binds to the cytoplasmic tail of the β3 subunit of GPIIb/IIIa, inducing a conformational change that "activates" the receptor.

-

Effect of this compound: this compound does not directly interfere with the "inside-out" signaling cascade itself. Instead, it acts at the final step by competitively blocking the binding of fibrinogen to the now-activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.

Outside-In Signaling: Post-Adhesion Events and the Influence of this compound

"Outside-in" signaling is initiated by ligand binding to the GPIIb/IIIa receptor, leading to a cascade of intracellular events that result in platelet spreading, clot retraction, and stabilization of the thrombus. This process is crucial for forming a stable hemostatic plug.

-

Mechanism: Fibrinogen binding and clustering of GPIIb/IIIa receptors recruit and activate several intracellular signaling molecules, including Src family kinases (e.g., Src) and focal adhesion kinase (FAK). The activation of these kinases leads to the phosphorylation of numerous downstream targets, resulting in cytoskeletal reorganization (actin polymerization), granule secretion, and further potentiation of platelet activation.

-

Effect of this compound: While this compound is an antagonist that blocks fibrinogen binding, its induction of LIBS suggests a more complex interaction with "outside-in" signaling. The conformational change associated with LIBS expression may partially mimic a ligand-bound state, potentially leading to a low level of "outside-in" signaling. However, by preventing the extensive cross-linking of GPIIb/IIIa receptors by fibrinogen, this compound ultimately inhibits the full-blown "outside-in" signaling required for robust platelet spreading and thrombus consolidation. Studies have shown that while some GPIIb/IIIa antagonists can block TRAP-induced Focal Adhesion Kinase (FAK) tyrosine phosphorylation, this can be restored by crosslinking the receptor, a process that this compound would prevent in the absence of fibrinogen binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This is the gold-standard method for assessing platelet aggregation in response to various agonists.

-

Workflow Diagram:

Figure 3: Workflow for Light Transmission Aggregometry. -

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days into tubes containing 3.2% or 3.8% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Pre-warm the PRP and PPP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a known volume of adjusted PRP to a cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).

-

Add the platelet agonist (e.g., ADP, collagen) to induce aggregation.

-

Record the change in light transmittance over time to measure the extent and rate of aggregation.

-

-

Flow Cytometry for LIBS Expression

This technique is used to detect the conformational changes in the GPIIb/IIIa receptor induced by this compound.

-

Methodology:

-

Platelet Preparation: Prepare washed platelets or use PRP as described above.

-

Incubation: Incubate the platelets with various concentrations of this compound or a control compound for a specified time at room temperature.

-

Staining: Add a fluorochrome-conjugated monoclonal antibody specific for a LIBS epitope (e.g., D3GP3) to the platelet suspension.

-

Fixation (Optional): Fix the platelets with paraformaldehyde to stop the reaction and stabilize the staining.

-

Analysis: Analyze the stained platelets using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of LIBS expression.

-

Western Blotting for Signaling Protein Phosphorylation

This method is used to investigate the effect of this compound on the phosphorylation status of key signaling proteins like Src and FAK.

-

Workflow Diagram:

Figure 4: Workflow for Western Blotting of Platelet Signaling Proteins. -

Methodology:

-

Platelet Preparation and Stimulation: Prepare washed platelets and stimulate them with an agonist in the presence or absence of this compound.

-

Lysis: Lyse the platelets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Src, anti-phospho-FAK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a potent GPIIb/IIIa antagonist with a unique characteristic of inducing LIBS, which provides a valuable tool for dissecting the complexities of platelet activation signaling. Its primary mechanism of action is the inhibition of "inside-out" signaling-mediated platelet aggregation. However, its conformational effects on the GPIIb/IIIa receptor also have implications for "outside-in" signaling pathways, which are critical for thrombus stability. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other GPIIb/IIIa antagonists on platelet function. A thorough understanding of these mechanisms is paramount for the development of safer and more effective antiplatelet therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]

- 3. karger.com [karger.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Ro 43-5054: An In-Depth Technical Guide to its GPIIb-IIIa Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 43-5054 is a non-peptidic, small molecule antagonist of the platelet integrin receptor Glycoprotein IIb-IIIa (GPIIb-IIIa), also known as αIIbβ3. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. The therapeutic efficacy and safety of GPIIb-IIIa antagonists are critically dependent on their selectivity for the target receptor over other related integrins, which are involved in diverse physiological processes. This technical guide provides a comprehensive overview of the selectivity profile of this compound for GPIIb-IIIa, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Selectivity Profile

This compound demonstrates a high degree of selectivity for the GPIIb-IIIa receptor. This selectivity is evident from its potent inhibition of platelet aggregation and fibrinogen binding to GPIIb-IIIa, coupled with significantly weaker activity against other integrins, particularly the closely related vitronectin receptor, αvβ3.

| Target | Assay | IC50 (nM) | Reference |

| GPIIb-IIIa | Platelet Aggregation (human PRP/ADP) | 60 | [1] |

| GPIIb-IIIa | Platelet Aggregation | 30 | [2] |

| GPIIb-IIIa | Fibrinogen Binding to purified GPIIb-IIIa | 1,000-fold more potent than RGDS | [3] |

| αvβ3 and other endothelial integrins | Endothelial Cell Attachment to Fibrinogen, Fibronectin, and Vitronectin | >33,000-fold less effective than on platelet aggregation | [3] |

PRP: Platelet-Rich Plasma; ADP: Adenosine diphosphate (B83284); RGDS: Arginine-Glycine-Aspartic acid-Serine peptide.

The data clearly indicates a marked preference of this compound for the platelet-specific GPIIb-IIIa receptor over integrins involved in endothelial cell adhesion.

Experimental Protocols

The determination of the selectivity profile of this compound involves a series of in vitro assays designed to measure its inhibitory activity against GPIIb-IIIa and other integrins. Below are detailed methodologies for key experiments.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation.

Materials:

-

Freshly drawn human venous blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., Adenosine diphosphate - ADP).

-

This compound at various concentrations.

-

Aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Assay Setup: Pre-warm PRP samples to 37°C in the aggregometer cuvettes with continuous stirring.

-

Inhibitor Incubation: Add varying concentrations of this compound or vehicle control to the PRP samples and incubate for a defined period.

-

Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of ADP.

-

Data Acquisition: Monitor the change in light transmittance for several minutes. The extent of aggregation is proportional to the increase in light transmission.

-

IC50 Calculation: Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration. The IC50 value is the concentration of the compound that produces 50% inhibition of the maximal aggregation response.

Solid-Phase Integrin Binding Assay (ELISA-based)

This assay quantifies the ability of a compound to compete with a natural ligand for binding to purified integrin receptors coated on a microplate.

Objective: To determine the IC50 value of this compound for the inhibition of ligand binding to purified GPIIb-IIIa and other integrins (e.g., αvβ3).

Materials:

-

Purified human GPIIb-IIIa and other integrins (e.g., αvβ3).

-

High-binding 96-well microplates.

-

Natural ligand (e.g., Fibrinogen, Vitronectin) labeled with biotin.

-

This compound at various concentrations.

-

Blocking buffer (e.g., BSA in Tris-buffered saline).

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

HRP substrate (e.g., TMB).

-

Plate reader.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with purified integrin solution overnight at 4°C.

-

Blocking: Wash the wells and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Competitive Binding: Add a fixed concentration of biotinylated ligand along with varying concentrations of this compound to the wells. Incubate for 2-3 hours at room temperature.

-

Detection: Wash the wells to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Signal Development: After another wash step, add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the binding of the inhibitor. Calculate the IC50 value as described for the platelet aggregation assay.

Cell Adhesion Assay

This assay assesses the ability of a compound to inhibit the attachment of cells expressing specific integrins to a substrate coated with the corresponding extracellular matrix (ECM) protein.

Objective: To evaluate the selectivity of this compound by comparing its inhibitory effect on platelet adhesion (GPIIb-IIIa mediated) versus endothelial cell adhesion (mediated by other integrins like αvβ3).

Materials:

-

Isolated human platelets or a platelet-like cell line.

-

Endothelial cells (e.g., HUVECs).

-

96-well tissue culture plates.

-

ECM proteins (e.g., Fibrinogen, Fibronectin, Vitronectin).

-

This compound at various concentrations.

-

Cell labeling dye (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein and incubate to allow for protein adsorption. Block non-specific sites.

-

Cell Preparation and Labeling: Label the cells (platelets or endothelial cells) with a fluorescent dye according to the manufacturer's protocol.

-

Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of this compound.

-

Cell Adhesion: Add the treated cells to the coated wells and incubate to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Determine the concentration of this compound required to inhibit cell adhesion by 50% (IC50). Compare the IC50 values obtained for platelets versus endothelial cells on different ECM substrates to determine selectivity.

Visualizations

GPIIb-IIIa Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for Ro 43-5054 in Platelet Studies Using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 43-5054 is a potent and highly selective non-peptidomimetic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This receptor plays a critical role in the final common pathway of platelet aggregation. Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[2][3] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. This compound competitively inhibits this fibrinogen binding, thereby preventing platelet aggregation.[4][5]

These characteristics make this compound an invaluable tool in platelet research, particularly in flow cytometry-based assays. It is frequently utilized to establish a baseline for platelet activation markers, specifically for assessing the conformational change of GPIIb/IIIa, and to investigate the downstream consequences of GPIIb/IIIa blockade.

Data Presentation

The inhibitory potency of this compound on platelet aggregation is dependent on the agonist used for stimulation. The following table summarizes the key quantitative data for this compound in platelet function assays.

| Parameter | Agonist | Value | Species | Assay Conditions | Reference(s) |

| IC₅₀ (Platelet Aggregation) | ADP | 0.06 µM | Human | Platelet-Rich Plasma (PRP) | |

| IC₅₀ (Platelet Aggregation) | Collagen | Data not available in searched literature | - | - | - |

| IC₅₀ (Platelet Aggregation) | Thrombin | Data not available in searched literature | - | - | - |

| IC₅₀ (Fibrinogen Binding) | - | Reported to be three orders of magnitude more potent than RGDS | Human | Purified GPIIb/IIIa | |

| Effective Concentration (Flow Cytometry) | Various Agonists | 1 - 2 µM | Human | Whole Blood/PRP (for baseline PAC-1 binding) |

Note: IC₅₀ values can vary depending on the specific experimental conditions, including agonist concentration, platelet count, and temperature.

Experimental Protocols

Protocol 1: Assessment of GPIIb/IIIa Activation Using PAC-1 Antibody with this compound as a Negative Control

This protocol describes the use of flow cytometry to measure the activation of the GPIIb/IIIa receptor on platelets using the conformation-specific monoclonal antibody PAC-1. This compound is used to establish the baseline fluorescence, representing the non-activated state of the receptor.

Materials:

-

Whole blood collected in sodium citrate (B86180) or acid-citrate-dextrose (ACD) anticoagulant.

-

Platelet agonists (e.g., ADP, TRAP).

-

This compound solution (e.g., 1 mM stock in DMSO, diluted in a suitable buffer).

-

FITC-conjugated PAC-1 antibody.

-

PE-conjugated anti-CD61 or anti-CD41 antibody (platelet-specific marker).

-

Phosphate-buffered saline (PBS).

-

1% Paraformaldehyde (PFA) in PBS for fixation.

-

Flow cytometer.

Procedure:

-

Blood Collection and Handling: Collect fresh whole blood and process it within 2 hours to minimize spontaneous platelet activation.

-

Sample Preparation:

-

For each condition, aliquot 50 µL of whole blood into a flow cytometry tube.

-

Negative Control: To one tube, add this compound to a final concentration of 1-2 µM and incubate for 10 minutes at room temperature. This sample will be used to set the baseline for PAC-1 binding.

-

Resting Sample: To another tube, add an equal volume of buffer (vehicle for this compound and agonist).

-

Activated Sample: To a third tube, add a platelet agonist at a predetermined optimal concentration (e.g., 20 µM ADP or 20 µM TRAP).

-

-

Incubation: Incubate all tubes for 10-15 minutes at room temperature in the dark.

-

Staining:

-

Add the FITC-conjugated PAC-1 antibody and the PE-conjugated anti-CD61 (or anti-CD41) antibody to each tube at the manufacturer's recommended concentration.

-

Gently mix and incubate for 20 minutes at room temperature in the dark.

-

-

Fixation: Add 500 µL of 1% PFA to each tube to stop the reaction and fix the cells.

-

Acquisition:

-

Analyze the samples on a flow cytometer.

-

Set the instrument to trigger on the platelet-specific marker (PE channel) or light scatter properties of platelets.

-

Collect data for at least 10,000 platelet events.

-

-

Data Analysis:

-

Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for CD61/CD41.

-

Use the this compound treated sample to set the negative gate for PAC-1 fluorescence.

-

Determine the percentage of PAC-1 positive platelets and the mean fluorescence intensity (MFI) in the resting and activated samples.

-